![molecular formula C24H30FN3O8S B2959450 Ethyl 2-(2-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate CAS No. 1396872-20-0](/img/structure/B2959450.png)
Ethyl 2-(2-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate
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Description
Ethyl 2-(2-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a useful research compound. Its molecular formula is C24H30FN3O8S and its molecular weight is 539.58. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(2-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(2-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GPIIb/IIIa Integrin Antagonists Development
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound with a somewhat similar structure, was developed as a highly potent and orally active fibrinogen receptor antagonist. This compound illustrates the application of such chemicals in developing therapeutic agents targeting platelet aggregation, with implications for antithrombotic treatment in acute phases. The molecular modeling suggested that the trisubstituted beta-amino acid unit is essential for maintaining the molecule's active conformation, highlighting the role of structural features in medicinal chemistry (Hayashi et al., 1998).
Antimicrobial Activity
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate and its synthesis via Knoevenagel condensation reaction have been studied for their structural and antimicrobial properties. These studies reveal the antimicrobial potential of such compounds, suggesting their utility in developing new antimicrobial agents. The X-ray diffraction studies confirmed the compound's structure, providing a foundation for understanding the relationship between structure and activity (Kumar et al., 2016).
Synthesis and Characterization
The synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate through Knoevenagel condensation and its characterization by NMR, Mass spectra, and X-ray diffraction studies exemplify the methodological approaches in chemical synthesis and analysis. These processes are crucial for the development and validation of new compounds for scientific research (Kariyappa et al., 2016).
Novel Antimicrobial and Antitubercular Agents
Compounds such as ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for their antituberculosis activity and cytotoxicity, demonstrating the exploration of such chemical structures in combating infectious diseases. The promising compound in this series showed significant activity against Mycobacterium tuberculosis, indicating the potential of these structures in developing novel antimicrobial and antitubercular agents (Jeankumar et al., 2013).
properties
IUPAC Name |
ethyl 2-[2-[[2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4S.C2H2O4/c1-2-30-21(28)11-19-15-31-22(24-19)25-20(27)12-26-9-7-17(8-10-26)14-29-13-16-3-5-18(23)6-4-16;3-1(4)2(5)6/h3-6,15,17H,2,7-14H2,1H3,(H,24,25,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZWODNWVAFOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate |
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